11-Dehydro-txb2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

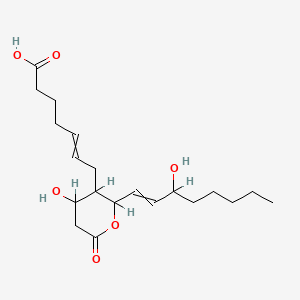

11-Dehydro-thromboxane B2 is an organic compound with the chemical formula C20H32O6. It is a metabolite of thromboxane A2, which is produced by activated platelets. The compound is often used as a biomarker to monitor the effectiveness of aspirin therapy in preventing heart disease and other conditions where platelet activation is prominent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 11-Dehydro-thromboxane B2 typically involves the enzymatic conversion of thromboxane B2. Thromboxane B2 is first produced from thromboxane A2 through hydrolysis. The enzyme 11-OH-dehydrogenase then catalyzes the conversion of thromboxane B2 to 11-Dehydro-thromboxane B2 .

Industrial Production Methods

the compound can be isolated from biological samples such as urine and blood plasma using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Analyse Des Réactions Chimiques

Formation from Prostaglandin D2

The transformation of prostaglandin D2 (PGD2) to 11-dehydro-TXB2 can occur through oxidation reactions. Research indicates that when PGD2 is treated with hydrogen peroxide (H2O2) in acidic conditions, it undergoes Baeyer-Villiger oxidation, yielding this compound as a primary product along with several by-products. The reaction can be summarized as follows:

PGD2+H2O2→11 dehydro TXB2+by products

In contrast, using peracetic acid does not yield this compound, indicating that the choice of oxidant significantly influences the reaction outcome .

Metabolism and Further Reactions

Once formed, this compound can undergo further metabolism. It can be converted into other metabolites such as 11-dehydro-2,3-dinor-TXB2 through β-oxidation processes in the liver or kidneys. The metabolic pathways can be summarized in the following table:

| Metabolite | Formation Process | Half-life |

|---|---|---|

| This compound | From TXA2 via hydration | ~45 minutes |

| 11-Dehydro-2,3-dinor-TXB2 | β-oxidation of this compound | ~15 minutes |

The half-lives indicate that while this compound persists longer in circulation, its further metabolite has a shorter lifespan .

Role as a Chemoattractant

Recent studies have shown that this compound acts as a full agonist for the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2). This interaction promotes chemotaxis of eosinophils and basophils, which are crucial in allergic responses and asthma pathophysiology .

Assay Specificity

Quantitative assays for determining levels of this compound typically utilize techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for precise measurements even at low concentrations, which is critical given the transient nature of thromboxane metabolites in biological fluids .

Applications De Recherche Scientifique

Clinical Applications

1. Cardiovascular Risk Assessment

Elevated levels of urinary 11-dehydro-TXB2 have been identified as a predictor of major adverse cardiovascular events (MACEs) in patients with acute myocardial infarction (AMI). A study involving 180 AMI patients demonstrated that higher baseline levels of this compound correlated with increased risk of MACEs over one year, providing significant prognostic information regarding left ventricular performance .

Table 1: Predictive Value of this compound in AMI Patients

| Parameter | Baseline Level (pg/mg creatinine) | MACE Occurrence (n=60) | No MACE Occurrence (n=119) |

|---|---|---|---|

| This compound | 7.73 (7.07-8.60) | Higher | Lower |

| Left Ventricular Ejection Fraction | Correlation: R=-0.21 (P=0.006) | - | - |

2. Thromboembolic Risk in Membranous Nephropathy

Recent findings indicate that serum levels of this compound are significantly elevated in patients with membranous nephropathy, suggesting its potential as a biomarker for thromboembolic events in this population. A new time-resolved fluorescence immunoassay (TRFIA) established for detecting this compound showed a strong correlation with traditional ELISA methods, indicating its reliability for clinical use .

Table 2: Serum Levels of this compound in Healthy vs. Membranous Nephropathy Patients

| Group | Serum Level (pg/mL) | Statistical Significance |

|---|---|---|

| Healthy Individuals | Average not specified | - |

| Membranous Nephropathy Patients | Significantly higher (P < 0.05) | Significant |

Research Applications

1. Biomarker for Aspirin Effectiveness

In aspirin-treated patients, urinary this compound serves as a critical biomarker for assessing the effectiveness of antiplatelet therapy. Studies have shown that elevated levels correlate with adverse cardiovascular outcomes, including stroke and myocardial infarction . The ability to quantify this metabolite allows clinicians to tailor aspirin therapy based on individual risk profiles.

Table 3: Urinary this compound Levels in Aspirin-Treated Patients

| Time Point | Urinary Level (pg/mg creatinine) | Clinical Outcome |

|---|---|---|

| Pre-treatment | Not specified | - |

| Post-treatment | Elevated levels observed | Increased risk of thrombotic events |

2. Insights into Platelet Activation

Research has established that measuring this compound provides insights into TXA2 biosynthesis and platelet activation dynamics. Elevated concentrations are observed in conditions such as severe atherosclerosis and pulmonary embolism, where TXA2 plays a pivotal role in pathophysiology . This makes it an essential marker for studying platelet function and related disorders.

Mécanisme D'action

11-Dehydro-thromboxane B2 exerts its effects primarily through its role as a metabolite of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. The breakdown of thromboxane A2 to thromboxane B2 and subsequently to 11-Dehydro-thromboxane B2 helps regulate platelet activity and vascular tone. The measurement of 11-Dehydro-thromboxane B2 levels in urine serves as an indirect indicator of thromboxane A2 production and platelet activation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thromboxane A2: The parent compound from which 11-Dehydro-thromboxane B2 is derived. It is highly unstable and rapidly hydrolyzed to thromboxane B2.

Thromboxane B2: The immediate precursor of 11-Dehydro-thromboxane B2, formed through the hydrolysis of thromboxane A2.

2,3-Dinor-thromboxane B2: Another metabolite of thromboxane A2, formed through beta-oxidation pathways.

Uniqueness

11-Dehydro-thromboxane B2 is unique in its stability compared to thromboxane A2 and thromboxane B2. Its stable nature makes it a reliable biomarker for assessing thromboxane A2 production and platelet activity over time .

Propriétés

IUPAC Name |

7-[4-hydroxy-2-(3-hydroxyoct-1-enyl)-6-oxooxan-3-yl]hept-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYIVXDPWBUJBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867398 |

Source

|

| Record name | 7-[4-Hydroxy-2-(3-hydroxyoct-1-en-1-yl)-6-oxooxan-3-yl]hept-5-enoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.